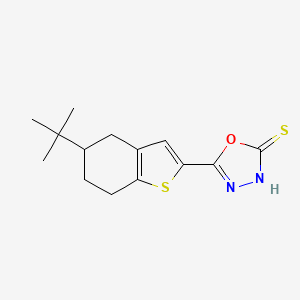

5-(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,3,4-oxadiazole-2-thiol

Description

Properties

IUPAC Name |

5-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS2/c1-14(2,3)9-4-5-10-8(6-9)7-11(19-10)12-15-16-13(18)17-12/h7,9H,4-6H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWOXKQOHSLHPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)C=C(S2)C3=NNC(=S)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Hydrazide Intermediate

- The starting material is often a substituted acrylic acid or ester derivative of the benzothienyl moiety.

- Hydrazine hydrate is added dropwise to the ester or acid solution under stirring at room temperature.

- The reaction proceeds for several hours (e.g., 3 hours) until completion, monitored by thin-layer chromatography (TLC).

- The hydrazide precipitates upon addition of water and is isolated by filtration and washing.

Formation of 1,3,4-Oxadiazole-2-thiol Core

- The hydrazide intermediate is dissolved in absolute ethanol.

- Potassium hydroxide is added, followed by carbon disulfide (CS2).

- The mixture is refluxed for approximately 6 hours, during which hydrogen sulfide gas evolves, indicating thiol formation.

- After completion, the reaction mixture is acidified to pH 2-3 with concentrated hydrochloric acid.

- The oxadiazole-2-thiol precipitates and is purified by recrystallization from ethanol.

S-Substitution to Derivatives (Optional)

- The oxadiazole-2-thiol is dissolved in N,N-dimethylformamide (DMF).

- A base such as sodium hydride (NaH) or lithium hydride (LiH) is added to deprotonate the thiol.

- Alkyl or aryl halides are introduced to the reaction mixture to substitute the thiol hydrogen, forming S-substituted derivatives.

- The reaction is stirred at room temperature for several hours (e.g., 3 hours).

- The product precipitates upon addition of water and is isolated by filtration.

Alternative Cyclization and Thiolation Methods

- Cyclodehydration of 1,2-diacylhydrazines using agents like phosphorus oxychloride (POCl3), polyphosphoric acid (PPA), or phosphorus pentoxide (P2O5) can also yield 1,3,4-oxadiazoles.

- Conversion to thiol derivatives can be achieved by reaction with Lawesson’s reagent or phosphorus pentasulfide (P2S5), which introduce sulfur into the ring system.

- These methods provide good to high yields and are applicable to various substituted hydrazides.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1 | Hydrazine hydrate, room temp, stirring | Conversion of ester/acid to hydrazide | Monitored by TLC, precipitate formed |

| 2 | KOH, CS2, reflux 6 h, acidification (HCl) | Cyclization to 1,3,4-oxadiazole-2-thiol | H2S gas evolution confirms reaction |

| 3 | DMF, NaH or LiH, alkyl/aryl halide, RT | S-substitution of thiol to form derivatives | Reaction monitored by TLC |

| Alt. | POCl3, PPA, P2O5, or Lawesson’s reagent | Cyclodehydration or thiolation alternative | Used for 1,2-diacylhydrazines |

Research Findings and Yields

- The described method yields the target oxadiazole-2-thiol compound in moderate to good yields (typically 60-80%).

- The S-substitution reactions proceed efficiently under mild conditions with various electrophiles.

- Structural characterization by IR, 1H-NMR, and mass spectrometry confirms the formation of the desired heterocyclic thiol.

- The synthetic route is versatile and allows for the preparation of a range of derivatives for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield various reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Reduced oxadiazole derivatives.

Substitution: Halogenated, nitrated, or sulfonated benzothiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties. Research indicates that derivatives of 1,3,4-oxadiazoles, including 5-(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,3,4-oxadiazole-2-thiol, exhibit strong antibacterial and antifungal activities. For instance, studies have shown that related compounds are effective against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with some demonstrating efficacy comparable to standard antibiotics like ampicillin and amoxicillin .

Anti-inflammatory Properties

Compounds within the oxadiazole family have been investigated for their anti-inflammatory effects. The presence of the thiol group in this compound may enhance its ability to modulate inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases .

Potential in Cancer Therapy

Research has indicated that oxadiazole derivatives can selectively inhibit carbonic anhydrases associated with cancer progression. Preliminary studies suggest that this compound could be a promising lead compound for developing novel anticancer agents .

Material Science

Organic Electronics

The unique structural features of this compound make it suitable for applications in organic electronics. Its potential use as a semiconductor material has been explored due to its favorable electronic properties .

Summary of Applications

| Application Area | Details |

|---|---|

| Antimicrobial Activity | Effective against various bacterial strains; comparable to ampicillin and amoxicillin. |

| Anti-inflammatory Properties | Potential to modulate inflammatory pathways; candidates for treating inflammation-related diseases. |

| Cancer Therapy | Selective inhibition of carbonic anhydrases; potential lead compound for anticancer drug development. |

| Organic Electronics | Suitable for use as a semiconductor material due to favorable electronic properties. |

Case Studies

-

Antibacterial Efficacy Study

A study conducted by Alghamdi et al. (2020) evaluated a series of aryl-1,3,4-oxadiazole-benzothiazole derivatives for antibacterial activity. The compound containing the thiol moiety exhibited significant activity against Gram-positive bacteria . -

Inflammation Modulation Research

Research on oxadiazole derivatives has shown their potential in modulating inflammatory responses in vitro. The incorporation of a thiol group is hypothesized to enhance these effects . -

Cancer Inhibition Trials

In vitro studies have demonstrated that certain oxadiazole derivatives can inhibit cancer cell lines effectively. Compounds similar to this compound were tested against various cancer cell lines with promising results .

Mechanism of Action

The mechanism of action of 5-(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The benzothiophene and oxadiazole rings can interact with various receptors or enzymes, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The tert-butyl group in the target compound distinguishes it from analogs with smaller or electron-withdrawing substituents. Key comparisons include:

Steric and Electronic Modifications

- Methyl-substituted analog : The compound 5-(5-Methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,3,4-oxadiazole-2-thiol (MW: 252.4 g/mol, C₁₁H₁₂N₂OS₂) has a lower molecular weight and reduced steric hindrance compared to the tert-butyl derivative. This likely enhances solubility but may reduce thermal stability.

- Aryl-substituted derivatives : Compounds like 5-(2-chloro-4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol (HPLC retention: 6.30 min) and 5-(4-trifluoromethylphenyl)-1,3,4-oxadiazole-2-thiol (POTT) exhibit strong electron-withdrawing effects, altering reactivity and intermolecular interactions compared to the tert-butyl group’s electron-donating nature.

Antimicrobial Performance

- In quaternary ammonium salts (QAS), replacing the phenyl group with 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol (POTB) improved antimicrobial activity while reducing cytotoxicity compared to fluorophenyl (POTF) and trifluoromethylphenyl (POTT) derivatives .

- 5-(2-Phenoxyphenyl)-1,3,4-oxadiazole-2-thiol derivatives showed anticonvulsant activity , highlighting the role of aryl substituents in CNS applications.

Enzyme Inhibition

Corrosion Inhibition

- 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol and 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol exhibited 85–92% inhibition efficiency on mild steel in HCl, attributed to electron-rich aromatic rings facilitating adsorption . The tert-butyl group’s hydrophobic nature could enhance such performance, though direct data is lacking.

Comparative Data Table

*Estimated based on structural analogy. N/R = Not reported.

Biological Activity

5-(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,3,4-oxadiazole-2-thiol is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antitumor, and anti-inflammatory activities, supported by relevant research findings and data.

- IUPAC Name : this compound

- Molecular Formula : C15H21N3S2

- Molecular Weight : 333.51 g/mol

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. For instance, Dhumal et al. (2016) investigated various heterocyclic compounds and found that certain oxadiazole derivatives demonstrated significant inhibitory effects against Mycobacterium bovis BCG. The binding affinity to the enzyme InhA was crucial for their activity, suggesting a mechanism involving disruption of fatty acid biosynthesis .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| 8a | Mycobacterium bovis BCG | 0.25 | |

| 30 | Clostridium difficile | 0.003 | |

| 31a | Neisseria gonorrhoeae | 0.03 |

Antitumor Activity

The antitumor potential of oxadiazole derivatives has been highlighted in several studies. A study demonstrated that certain derivatives showed cytotoxicity against HeLa cervical carcinoma cells with a median IC50 of approximately 7 µM. The mechanism involved apoptosis induction via mitochondrial pathways and activation of caspases .

Table 2: Cytotoxicity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5f | HeLa | 7 | Apoptosis via mitochondrial pathway |

| 5g | B16 melanoma | >10 | Induction of necrosis at high concentrations |

Anti-inflammatory Activity

The anti-inflammatory effects of oxadiazole derivatives have also been explored. Compounds similar to the one exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases .

Case Studies

- Cytotoxicity in Cancer Cells : A study focused on the compound's effect on HeLa cells revealed a dose-dependent increase in early and late apoptotic cells when treated with the compound at varying concentrations (7 µM and 10 µM). The results indicated a shift towards apoptosis rather than necrosis at lower doses .

- Antimicrobial Efficacy : A comparative study on oxadiazole derivatives showed that the compound effectively inhibited bacterial growth in both active and dormant states. The molecular docking studies confirmed its binding affinity to key enzymes involved in bacterial cell wall synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 5-(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,3,4-oxadiazole-2-thiol, and how do reaction conditions influence yield and purity?

- Methodological Answer: The synthesis typically involves cyclization of a thiosemicarbazide intermediate followed by nucleophilic substitution. Key steps include:

- Cyclization: Use of hydrazine derivatives under reflux with ethanol as a solvent (70–80°C, 6–8 hours).

- Thiol activation: Thiol group functionalization via alkylation or acylation, monitored by TLC for intermediate purity.

- Optimization: Adjusting solvent polarity (e.g., DMF vs. THF) and catalyst (e.g., K₂CO₃) to improve yield (reported 45–65% in initial studies) .

- Characterization: Validate purity via HPLC (>95%) and structural confirmation via ¹H-NMR (δ 1.28 ppm for tert-butyl group) and IR (C=S stretch at 1250 cm⁻¹) .

Q. How does the tert-butyl group in the benzothiophene moiety influence the compound’s stability and reactivity?

- Methodological Answer:

- Steric effects: The bulky tert-butyl group reduces π-π stacking interactions, enhancing solubility in non-polar solvents (e.g., chloroform).

- Thermal stability: Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, attributed to tert-butyl group fragmentation.

- Reactivity: The group stabilizes intermediates during electrophilic substitution via hyperconjugation, confirmed by DFT calculations (B3LYP/6-31G*) .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodological Answer:

- ¹H-NMR: Identify tert-butyl protons as a singlet at δ 1.28 ppm and benzothiophene protons as multiplet signals between δ 2.5–3.2 ppm.

- LC-MS: Use ESI+ mode to detect [M+H]⁺ at m/z 335.12 (calculated for C₁₅H₁₉N₂OS₂).

- Elemental analysis: Acceptable tolerance: C ±0.3%, H ±0.1%, N ±0.2% .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity and guide experimental design?

- Methodological Answer:

- DFT modeling: Optimize geometry at the B3LYP/6-311++G** level to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) and predict electron-deficient regions for nucleophilic attack.

- Docking studies: Use AutoDock Vina to simulate binding to bacterial dihydrofolate reductase (DHFR; PDB ID 1RX2). Key interactions: thiol group with Asp27 (ΔG ≈ −8.2 kcal/mol) .

- Validation: Correlate computational predictions with in vitro MIC assays against E. coli (IC₅₀ ≈ 12.5 µg/mL) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer:

- Dose-response profiling: Test across a concentration gradient (0.1–100 µM) to distinguish bacteriostatic (MIC) vs. cytotoxic (LD₅₀) thresholds.

- Mechanistic studies: Use flow cytometry to differentiate apoptosis (Annexin V staining) from membrane disruption (propidium iodide uptake).

- Comparative assays: Benchmark against control compounds (e.g., ciprofloxacin for antimicrobial activity) to isolate structure-specific effects .

Q. How can Design of Experiments (DoE) optimize reaction parameters for scale-up while minimizing resource use?

- Methodological Answer:

- Factor selection: Use a Plackett-Burman design to screen variables (temperature, solvent ratio, catalyst loading).

- Response surface methodology (RSM): Central composite design to model yield (%) vs. temperature (°C) and solvent polarity (logP).

- Validation: Confirm optimal conditions (e.g., 75°C, DMF/water 4:1 v/v) with three replicate runs (RSD < 5%) .

Q. What are the challenges in analyzing tautomeric equilibria (thiol-thione) in this compound, and how can they be addressed?

- Methodological Answer:

- Spectroscopic monitoring: Use UV-Vis (λₘₐₓ 280 nm for thione vs. 320 nm for thiol) and ¹³C-NMR (C=S at δ 180 ppm vs. C-SH at δ 165 ppm).

- pH-dependent studies: Titrate from pH 2–12 to track tautomer prevalence (thione dominant at pH > 10).

- Theoretical support: Compare experimental data with DFT-calculated tautomer energies (ΔG < 2 kcal/mol favors equilibrium) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.